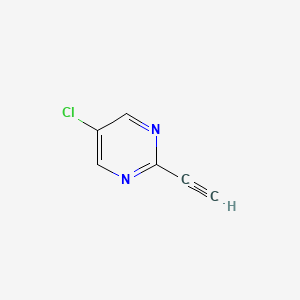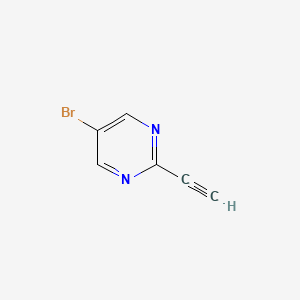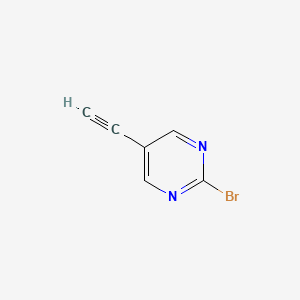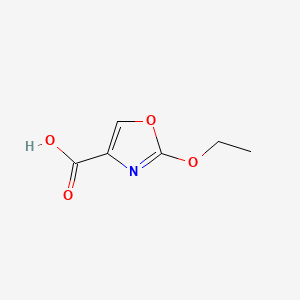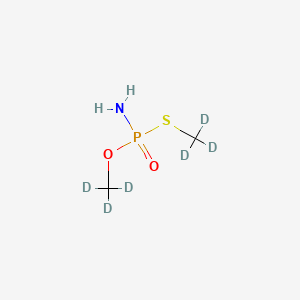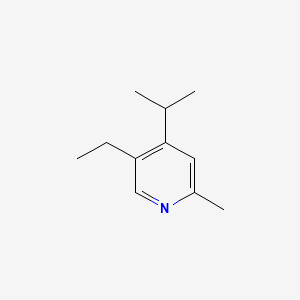
5-Ethyl-2-methyl-4-propan-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-4-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the fifth position and an isopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-picoline with ethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-picoline, followed by the addition of the alkyl halides to introduce the ethyl and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions, and the process conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-4-propan-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted pyridine compounds.
Scientific Research Applications
5-Ethyl-2-methyl-4-propan-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-4-propan-2-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Picoline: A simpler pyridine derivative with a single methyl group.
4-Ethyl-2-methylpyridine: Similar structure but with different substitution pattern.
5-Isopropyl-2-methylpyridine: Another isomer with different positioning of substituents.
Uniqueness
5-Ethyl-2-methyl-4-propan-2-ylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
100054-24-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.264 |
IUPAC Name |
5-ethyl-2-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-7-12-9(4)6-11(10)8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
IGQRUHNAKALMHY-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1C(C)C)C |
Synonyms |
2-Picoline,5-ethyl-4-isopropyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/new.no-structure.jpg)
![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
